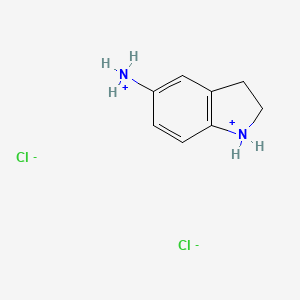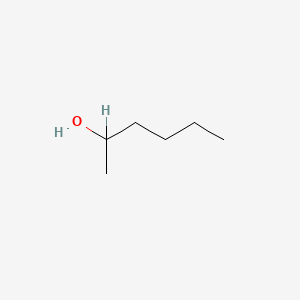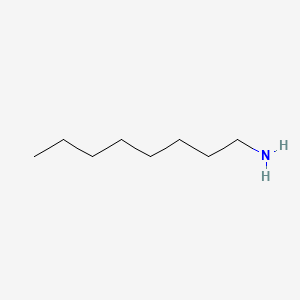
Acridine
概要
説明
Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is mildly basic and is almost colorless, crystallizing in needles. Historically, this compound was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . It has a distinctive acrid odor and skin-irritating properties.
Synthetic Routes and Reaction Conditions:
Ullmann Condensation Reaction: One common method involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to produce 2-arylamino benzoic acids.
Industrial Production Methods:
Coal Tar Extraction: this compound is separated from coal tar by extracting with dilute sulfuric acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming acridone.
Reduction: It can be reduced to dihydrothis compound.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Acridone.
Reduction: Dihydrothis compound.
Substitution: Halogenated acridines.
科学的研究の応用
Acridine and its derivatives have a broad range of applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes.
Biology: this compound derivatives are used as fluorescent probes for nucleic acids.
Industry: Historically used as pigments and dyes, and more recently as corrosion inhibitors.
作用機序
Acridine is often compared with other nitrogen-containing heterocycles such as:
Quinoline: Similar in structure but with different biological activities.
Phenanthridine: Another nitrogen heterocycle with distinct properties.
Acridone: A direct oxidation product of this compound with unique applications.
Uniqueness: this compound’s unique planar structure and ability to intercalate with DNA make it particularly valuable in medicinal chemistry for developing anticancer agents .
類似化合物との比較
- Quinoline
- Phenanthridine
- Acridone
Acridine’s versatility and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.
特性
CAS番号 |
39327-16-7 |
|---|---|
分子式 |
C13H9N |
分子量 |
179.22 g/mol |
IUPAC名 |
benzo[g]quinoline |
InChI |
InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H |
InChIキー |
RFQDDXWZZVRLKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=N3 |
沸点 |
655 °F at 760 mmHg (NTP, 1992) 345.5 °C @ 760 mm Hg 655 °F |
Color/Form |
RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC SMALL COLORLESS NEEDLES ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS |
密度 |
1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink 1.005 @ 20 °C/4 °C 1.2 |
melting_point |
225 to 230 °F (NTP, 1992) 111 °C; 106 °C (form a); 110 °C (form b) 225-230 °F |
物理的記述 |
Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion. Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline] Small colorless needle-like crystalline solid. |
溶解性 |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane. In water= 38.4 mg/L at 24 °C. |
蒸気圧 |
1 mmHg at 255.9 °F (NTP, 1992) Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ 1 MM HG @ 129 °C varies depending upon the specific compound |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5-Chloronaphthalen-2-yl)sulfonylamino]hexylazanium;chloride](/img/structure/B7766488.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B7766499.png)











